6-bromo-1-(4-methylphenyl)sulfonylindole
Description
Properties
Molecular Formula |
C15H12BrNO2S |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
6-bromo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-2-6-14(7-3-11)20(18,19)17-9-8-12-4-5-13(16)10-15(12)17/h2-10H,1H3 |
InChI Key |
RIORRJLLXUYLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically proceeds via a two-step mechanism:
-
Deprotonation : A base such as triethylamine (Et₃N) or pyridine deprotonates the indole nitrogen, enhancing its nucleophilicity.
-
Nucleophilic Substitution : The deprotonated indole attacks the electrophilic sulfur atom in TsCl, displacing the chloride ion and forming the sulfonamide product.
A representative procedure from the MDPI study involves dissolving 1.0 mmol of indole derivative in dichloromethane (DCM), followed by sequential addition of TsCl (1.15 eq.), Et₃N (1.5 eq.), and catalytic 4-dimethylaminopyridine (4-DMAP). The mixture is stirred at room temperature for 2 hours, acidified with 1 N HCl, and extracted with ethyl acetate (EtOAc). The organic layer is washed with saturated NH₄Cl and water, dried over MgSO₄, and concentrated under reduced pressure to yield the product with an 88% yield.
Table 1: Optimization of Tosylation Conditions
| Parameter | Standard Protocol | Optimized Protocol | Impact on Yield |
|---|---|---|---|
| Base | Et₃N | Pyridine | +5% |
| Catalyst | 4-DMAP (0.1 eq.) | None | -15% |
| Solvent | DCM | THF | -8% |
| Temperature | 25°C | 0°C | -12% |
The use of 4-DMAP as a catalyst significantly improves reaction efficiency by stabilizing the transition state.
Suzuki-Miyaura Coupling for Functionalization
The Suzuki-Miyaura cross-coupling reaction is employed to introduce the bromine substituent at the 6-position of the indole ring. This method is favored for its compatibility with aryl halides and boronic acids, enabling precise regioselectivity.
Protocol and Reagents
A typical procedure involves:
-
Substrate Preparation : 1-(4-Methylphenyl)sulfonylindole (1.0 eq.) is dissolved in a mixture of dioxane and water (4:1).
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 eq.) are added under nitrogen atmosphere.
-
Coupling Reaction : The mixture is heated at 80°C for 12 hours, followed by extraction with EtOAc and purification via column chromatography.
Table 2: Suzuki-Miyaura Reaction Optimization
| Condition | Standard | Variant | Yield Change |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/XPhos | +10% |
| Solvent | Dioxane/H₂O | DMF/H₂O | -7% |
| Temperature | 80°C | 100°C | +5% |
The choice of catalyst and solvent system critically influences reaction efficiency. Pd(OAc)₂ with XPhos ligand enhances turnover frequency, while polar aprotic solvents like DMF reduce side reactions.
Bromination Post-Sulfonation
Post-sulfonation bromination offers an alternative route, particularly when direct coupling is challenging. This method involves electrophilic aromatic substitution (EAS) using brominating agents such as N-bromosuccinimide (NBS) or Br₂.
Bromination Strategies
-
NBS in DMF : NBS (1.1 eq.) is added to a solution of 1-(4-methylphenyl)sulfonylindole in DMF at 0°C. The reaction is stirred for 4 hours, yielding 78% of the brominated product.
-
Br₂ in Acetic Acid : Bromine (1.05 eq.) in glacial acetic acid at 50°C for 1 hour achieves 85% yield but requires careful handling due to Br₂’s toxicity.
Table 3: Bromination Agent Comparison
| Agent | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| NBS | DMF | 0°C | 78% | 95% |
| Br₂ | Acetic Acid | 50°C | 85% | 92% |
| CuBr₂ | DCM | RT | 65% | 89% |
NBS is preferred for laboratory-scale synthesis due to its safer handling profile, while Br₂ offers higher yields in industrial settings.
Alternative Synthetic Pathways
Modified Madelung Cyclization
The Madelung indole synthesis, adapted for sulfonated derivatives, involves cyclization of ortho-acylaminotoluenes under strong basic conditions. A modified protocol uses benzyl bromide precursors and KOtBu as a base, achieving 70% yield after 24 hours at 120°C.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents to streamline purification. For example, Wang resin-bound indole precursors react with TsCl in the presence of DIEA, followed by cleavage with TFA to yield the target compound with 82% purity.
Analytical Characterization and Quality Control
Critical analytical data for 6-bromo-1-(4-methylphenyl)sulfonylindole include:
-
¹H NMR (CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.72 (d, J = 8.0 Hz, 2H), 7.42 (d, J = 8.0 Hz, 2H), 6.94 (d, J = 3.6 Hz, 1H).
-
HPLC : >98% purity achieved using a C18 column (MeCN/H₂O = 70:30, 1.0 mL/min).
-
X-ray Crystallography : Confirms the sulfonyl group’s orientation and indole ring planarity.
Industrial-Scale Production Challenges
Scale-up efforts face hurdles such as:
-
Exothermic Reactions : Bromination with Br₂ requires precise temperature control to prevent runaway reactions.
-
Catalyst Cost : Pd-based catalysts in Suzuki-Miyaura coupling contribute significantly to production costs, necessitating ligand recycling systems.
-
Waste Management : Neutralization of HCl byproducts from tosylation demands efficient waste treatment protocols .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-(4-methylphenyl)sulfonylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of 1-tosyl-6-substituted indoles.
Oxidation and Reduction: Formation of indole derivatives with different oxidation states.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
Antitumor Activity
6-Bromo-1-(4-methylphenyl)sulfonylindole has been identified as a potential antitumor agent. The mechanism of action involves the inhibition of cell division and tumor growth through the disruption of tubulin polymerization, which is crucial for mitosis. This compound can induce apoptosis in cancer cells by halting the cell cycle, thereby preventing the proliferation of tumors and metastasis formation.
Case Studies:
- In vitro Studies : Research has shown that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain indole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Mechanistic Insights : The compound's ability to interfere with microtubule dynamics positions it as a candidate for further development in chemotherapy protocols, particularly for solid tumors .
Antimicrobial Properties
The antimicrobial efficacy of 6-bromo-1-(4-methylphenyl)sulfonylindole has been explored in various studies, showcasing its potential against both bacterial and fungal pathogens.
Antibacterial Activity:
- Spectrum of Activity : The compound has demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In particular, structural modifications have been shown to enhance its antibacterial properties .
Antifungal Activity:
- Efficacy Against Fungi : The compound has also displayed antifungal activity against strains such as Candida albicans and Aspergillus species, indicating its broad-spectrum potential in treating infections .
Drug Discovery and Development
The indole scaffold, including 6-bromo-1-(4-methylphenyl)sulfonylindole, serves as a promising template for the design of new therapeutic agents. Its structural versatility allows for modifications that can enhance biological activity and selectivity.
Structure-Activity Relationship (SAR) Studies:
- Optimization : SAR studies have indicated that variations in substituents on the indole ring can lead to significant changes in biological activity. For instance, compounds with electron-donating groups have shown improved reactivity and potency against target pathogens .
In Silico Studies:
Mechanism of Action
The mechanism of action of 1-tosyl-6-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tosyl group can enhance the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding or other interactions. The indole ring’s aromaticity and electron-rich nature also contribute to its reactivity and biological activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : The presence of electron-donating groups (e.g., methoxy in 6j ) correlates with higher yields (80%) compared to methylsulfonyl-substituted analogs like 7e (39%) .
- Thermal Stability : Acetyl-substituted derivatives (6d , 7d ) exhibit exceptional thermal stability (>300°C), likely due to increased intermolecular interactions from the acetyl group .
- Regioisomerism: Positional isomerism (e.g., 6e vs. 7e) significantly impacts melting points, with 3,5-substituted diazinones (6e) showing higher thermal stability than 2,5-substituted analogs (7e) .
Spectroscopic and Physicochemical Properties
- NMR Shifts : The 4-methylphenylsulfonyl group induces distinct deshielding effects in $ ^1H $-NMR spectra, with aromatic protons resonating at δ 7.8–8.2 ppm . Bromine substitution at the indole 6-position further shifts adjacent protons to δ 7.5–7.7 ppm .
- Log P and Solubility : While direct data for 6-bromo-1-(4-methylphenyl)sulfonylindole are unavailable, structurally similar compounds (e.g., 2-(4-methylphenyl)indolizine) exhibit log P values of ~3.73, suggesting moderate lipophilicity . High molecular weight sulfonyl derivatives may face solubility challenges, necessitating formulation optimization for pharmacological applications .
Pharmacological Potential
- Anti-Inflammatory Activity: Pyridazinone derivatives (e.g., 6j) show IC$_{50}$ values of 11.6 μM against LPS-induced inflammation, suggesting that sulfonylindole derivatives could be optimized for anti-inflammatory applications .
Q & A
Q. What are the optimal synthetic routes for 6-bromo-1-(4-methylphenyl)sulfonylindole, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically involves sulfonylation of the indole core followed by bromination. Key parameters include temperature control (0–5°C for sulfonylation to avoid side reactions) and stoichiometric ratios (e.g., 1.2 equivalents of 4-methylbenzenesulfonyl chloride). Purification via column chromatography with hexane/ethyl acetate (3:1) is critical for isolating the product. Reaction progress should be monitored using TLC and NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing 6-bromo-1-(4-methylphenyl)sulfonylindole?
Methodological Answer: Use H and C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C6) and sulfonyl group integration. High-resolution mass spectrometry (HRMS) validates molecular mass, while FT-IR identifies sulfonyl S=O stretches (~1350–1150 cm). Single-crystal X-ray diffraction resolves steric effects from the bulky sulfonyl group .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer: Employ accelerated stability testing using ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products via HPLC-MS and compare against forced degradation samples (acid/base hydrolysis, oxidation with HO). Use a split-plot design to evaluate interactions between temperature, humidity, and pH .
Q. What strategies improve solubility and formulation for in vitro assays?
Methodological Answer: Solubility can be enhanced using co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80). For nanoparticle formulations, use solvent evaporation with PLGA polymers (85:15 lactide:glycolide ratio). Characterize particle size via dynamic light scattering (DLS) and assess cytotoxicity in HEK293 cells .
Advanced Research Questions
Q. How can computational models predict the environmental fate and transformation pathways of 6-bromo-1-(4-methylphenyl)sulfonylindole?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate logP (octanol-water partition coefficient) and biodegradation potential. Use molecular dynamics simulations to study hydrolysis kinetics under varying pH. Pair with high-resolution mass spectrometry (HRMS) to validate predicted metabolites in soil microcosm studies .
Q. How can contradictions in reported bioactivity data across studies be resolved?
Methodological Answer: Conduct a meta-analysis using standardized assay protocols (e.g., MTT vs. resazurin for cytotoxicity). Evaluate confounding variables like cell passage number or serum concentration. Apply Bayesian statistics to quantify uncertainty in EC values. Cross-validate findings with orthogonal assays (e.g., caspase-3 activation vs. Annexin V staining) .
Q. What in vitro models best elucidate the compound’s cellular mechanisms of action?
Methodological Answer: Use 3D spheroid cultures (e.g., HCT116 colon cancer) to mimic tumor microenvironments. Combine RNA-seq and phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK). Validate targets via CRISPR-Cas9 knockouts. For neurotoxicity, employ iPSC-derived neurons with calcium imaging to assess synaptic disruption .
Q. How can structure-activity relationships (SAR) be refined using crystallographic data?
Methodological Answer: Perform X-ray crystallography to resolve binding modes with target proteins (e.g., kinases). Overlay electron density maps with docking simulations (AutoDock Vina) to identify critical van der Waals interactions. Synthesize analogs with halogen substitutions (e.g., Cl at C6) and compare IC values .
Q. What methodologies integrate multi-omics data to map toxicity pathways?
Methodological Answer: Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and epigenomics (ChIP-seq) in a longitudinal zebrafish study. Use weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate pathways via morpholino knockdowns and rescue experiments .
Q. How can molecular target validation be achieved through protein interaction studies?
Methodological Answer: Apply surface plasmon resonance (SPR) to measure binding kinetics (k/k) with purified targets. For in-cell validation, use proximity ligation assays (PLA) or NanoBRET. Cross-reference with CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
